molecular formula C21H23N3O7S B2795603 4-[5-(2-hydroxy-3-methoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 923212-02-6

4-[5-(2-hydroxy-3-methoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B2795603
CAS No.: 923212-02-6
M. Wt: 461.49
InChI Key: ODXUGEKGBXCRCV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoline class of heterocyclic molecules, characterized by a five-membered dihydropyrazole ring fused with substituted aromatic systems. The structure includes:

  • 2-Hydroxy-3-methoxyphenyl group: Provides hydrogen-bonding capacity and modulates electronic properties.
  • 4-Oxobutanoic acid tail: A common feature in bioactive molecules, likely contributing to solubility and pharmacokinetics.

Properties

IUPAC Name

4-[3-(2-hydroxy-3-methoxyphenyl)-5-[2-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7S/c1-31-18-9-5-7-14(21(18)28)17-12-16(22-24(17)19(25)10-11-20(26)27)13-6-3-4-8-15(13)23-32(2,29)30/h3-9,17,23,28H,10-12H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXUGEKGBXCRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CC=C3NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of pyrazole derivatives, including the compound , is well-documented. Here are some key applications:

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. The compound has shown promising results against various cancer cell lines:

  • Mechanism : The compound may induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression .
  • Case Study : A study demonstrated that a related pyrazole derivative exhibited significant cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties:

  • Mechanism : They inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain signaling pathways .
  • Case Study : In pharmacological screening, several synthesized pyrazolone compounds showed substantial anti-inflammatory activity with better gastrointestinal tolerance compared to traditional NSAIDs like phenylbutazone .

Analgesic Properties

The analgesic effects of pyrazole derivatives have been extensively studied:

  • Mechanism : These compounds may act centrally to modulate pain perception and reduce inflammation .
  • Case Study : A novel pyrazole derivative demonstrated significant analgesic activity in various pain models, suggesting its potential for developing new pain relief medications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives:

  • Key Findings : The presence of specific functional groups, such as hydroxyl and methoxy groups, enhances the biological activity of these compounds. Modifications to the pyrazole ring can significantly influence their pharmacological profiles .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with structurally related pyrazoline derivatives:

Compound Name / ID (Source) Substituents on Pyrazoline Core 4-Oxobutanoic Acid Tail Key Functional Groups Purity (HPLC)
Target Compound 2-Hydroxy-3-methoxyphenyl; 2-methanesulfonamidophenyl Yes -OH, -OCH₃, -SO₂NH₂ N/A
Compound 24 () 4-Bromophenyl; 4-(4-bromophenyl)quinolin-2-one Yes -Br, ketone >95%
Compound 25 () 4-Bromophenyl; 4-(4-chlorophenyl)quinolin-2-one Yes -Br, -Cl, ketone >95%
Compound 26 () 4-Chlorophenyl; 4-(4-chlorophenyl)quinolin-2-one Yes -Cl, ketone >95%
4-[3-(4-Bromophenyl)-5-(2-chlorophenyl)...] () 4-Bromophenyl; 2-chlorophenyl Yes -Br, -Cl N/A
Pimobendan Related Compound A () 4-Methoxyphenyl; benzimidazole Yes -OCH₃, benzimidazole N/A
Key Observations:

Substituent Diversity :

  • Halogenated aryl groups (e.g., -Br, -Cl in compounds 24–26 ) are prevalent in analogs, likely enhancing lipophilicity and receptor affinity via hydrophobic interactions .
  • The target compound uniquely combines polar groups (-OH, -OCH₃, -SO₂NH₂), which may improve aqueous solubility compared to halogenated analogs.

Quinolin-2-one moieties in compounds 24–26 introduce planar aromatic systems, possibly influencing π-π stacking interactions .

Pharmacological and Physicochemical Properties

While biological data for the target compound are unavailable, insights can be inferred from analogs:

  • Pimobendan analogs () are used in cardiovascular therapy, suggesting that 4-oxobutanoic acid derivatives may target ion channels or PDE enzymes .
  • LogP Predictions : The target compound’s polar groups may lower its calculated LogP (e.g., ~3–4) compared to halogenated analogs (e.g., compound in : XLogP3 = 5.3) .

Q & A

Q. What are the optimal conditions for synthesizing this pyrazoline derivative, and how do substituents influence reaction yields?

The synthesis of pyrazoline derivatives typically involves multi-step reactions, including cyclocondensation of chalcones with hydrazines or their derivatives. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol are often used to enhance reactivity .
  • Temperature control : Reactions are conducted under reflux (70–90°C) to ensure completion while avoiding decomposition .
  • Catalysts : Acidic or basic catalysts (e.g., acetic acid) may accelerate cyclization . Substituents like the 2-methanesulfonamidophenyl group can sterically hinder reactions, reducing yields (e.g., 22–27% in analogous compounds) . Purification via flash chromatography or recrystallization is critical to isolate high-purity (>95% HPLC) products .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • NMR spectroscopy : 1H and 13C NMR are essential for confirming the dihydropyrazole ring structure, substituent positions, and hydrogen bonding (e.g., hydroxy and methoxy proton signals at δ 10–12 ppm) .
  • HPLC : Used to verify purity (>95%) and detect byproducts from incomplete reactions .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for structural validation .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage. Monitor degradation via HPLC and NMR .
  • pH-dependent stability : Test solubility and stability in buffers (pH 1–10) to identify optimal formulation conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally similar pyrazoline derivatives?

  • Dose-response studies : Re-evaluate activity across a broader concentration range to identify non-linear effects .
  • Target-specific assays : Use siRNA or CRISPR knockouts to confirm whether observed effects (e.g., antitumor activity) are mediated by purported targets (e.g., COX-2 or kinases) .
  • Meta-analysis : Compare datasets from multiple studies to isolate confounding variables (e.g., cell line specificity or assay protocols) .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots. Modify substituents (e.g., methoxy groups) to reduce oxidative metabolism .
  • ADMET prediction : Use tools like SwissADME to assess blood-brain barrier permeability, solubility, and toxicity. For example, the carboxylic acid moiety may enhance water solubility but limit oral bioavailability .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Proteomics : Perform affinity pull-down assays coupled with LC-MS/MS to identify binding partners in cell lysates .
  • Kinase profiling : Screen against a panel of 100+ kinases to identify off-target effects, leveraging ATP-binding site homology in pyrazoline derivatives .
  • In vivo imaging : Use fluorescently labeled analogs to track tissue distribution in animal models .

Q. How do structural modifications (e.g., replacing methoxy with halogen groups) impact target selectivity?

  • SAR studies : Synthesize analogs with halogens (Cl, F) at the 3-methoxyphenyl position. Compare IC50 values in enzyme inhibition assays (e.g., COX-2 vs. COX-1) .
  • Crystallography : Solve co-crystal structures with target proteins to visualize binding interactions. For example, the 2-hydroxy group may form hydrogen bonds with catalytic residues .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for similar compounds, while others show minimal effects?

  • Cell line variability : Sensitivity differences arise from genetic backgrounds (e.g., p53 status) or expression levels of drug transporters .
  • Assay interference : The compound’s autofluorescence or redox activity may skew results in MTT or resazurin-based assays. Validate findings via orthogonal methods (e.g., clonogenic assays) .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueCritical ParametersReference
1H NMRδ 6.5–8.5 ppm (aromatic protons), δ 3.8–4.2 ppm (dihydropyrazole CH2)
HPLCRetention time: 8–10 min (C18 column, acetonitrile/water gradient)
HRMS[M+H]+ m/z calculated: 483.15; observed: 483.14

Q. Table 2. Synthesis Optimization Checklist

ParameterOptimal ConditionImpact on Yield
SolventEthanol (reflux)Maximizes cyclization
CatalystAcetic acid (5 mol%)Reduces side reactions
PurificationFlash chromatography (hexane/ethyl acetate 3:1)Ensures >95% purity

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